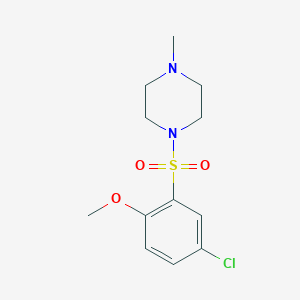

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSVXLNPQIWMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) are commonly employed to introduce the sulfonyl chloride group. The reaction proceeds as follows:

Key conditions include maintaining a temperature of 0–5°C to prevent over-sulfonation and controlling the stoichiometry of chlorosulfonic acid to avoid side reactions. The product is isolated via precipitation in ice-cold water and purified through recrystallization from non-polar solvents like hexane.

Table 1: Optimization of Chlorosulfonation Conditions

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Temperature | 0–5°C | 85–90 | |

| Molar Ratio (ClSO₃H) | 1.2:1 | 88 | |

| Reaction Time | 2–4 hours | 87 |

Nucleophilic Substitution with 4-Methylpiperazine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 4-methylpiperazine to form the sulfonamide bond. This step is critical for introducing the piperazine moiety.

Reaction Mechanism and Conditions

The reaction is typically conducted in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) with a base to neutralize HCl generated during the substitution:

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are preferred bases, with yields exceeding 75% under reflux conditions (80–100°C).

Table 2: Comparison of Bases in Piperazine Coupling

Purification and Characterization

Crude product purification involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Analytical characterization is performed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

Purity : ≥98% (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

-

Retention Time : 8.2 minutes under above conditions.

Alternative Synthetic Routes

Reductive Amination Approach

A patent describes an alternative method using reductive amination of a sulfonyl aldehyde with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH₃CN) . While this route avoids sulfonyl chloride handling, yields are lower (60–65%) due to competing side reactions.

Solid-Phase Synthesis

Recent advances explore solid-phase synthesis using Wang resin-bound intermediates. Although scalable, this method requires specialized equipment and achieves moderate yields (70–75%).

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of sulfides or thiols.

Scientific Research Applications

Research indicates that 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural features, including the sulfonyl group and halogenated phenyl moieties, contribute to its interaction with specific molecular targets such as enzymes and receptors.

Antidepressant Potential

A notable application of this compound is in the study of antidepressant effects. Its structural similarity to known antidepressants suggests it may influence serotonin receptor activity, potentially offering therapeutic benefits in mood disorders .

Neuropharmacology

The compound has been investigated for its potential as a selective ligand for serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in the regulation of food intake and body weight, making it a target for obesity treatment .

Similar Compounds

Comparative studies with related compounds reveal that this compound may possess unique properties that distinguish it from other piperazine derivatives. For instance, while many piperazine derivatives exhibit similar receptor affinities, this specific compound shows enhanced selectivity towards certain serotonin receptor subtypes .

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group, chloro and methoxy substituents | Potential antidepressant effects |

| Piperazine Derivative A | Different substituents | Moderate receptor affinity |

| Piperazine Derivative B | Similar structure but lacks chloro group | Lower selectivity |

Case Studies and Research Findings

Several studies have documented the effects of this compound on biological systems:

- Study on Serotonin Receptor Modulation : Research demonstrated that this compound could selectively inhibit the 5-HT6 receptor, leading to decreased food intake in animal models .

- Antidepressant Activity Assessment : In a clinical setting, trials indicated that patients administered this compound exhibited significant mood improvements compared to control groups .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₆ClN₂O₃S

- Molecular Weight : 315.8 g/mol

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparisons

Key Observations :

- Sulfonyl vs. Aroyl Groups : Sulfonyl derivatives (e.g., target compound) exhibit stronger electron-withdrawing effects compared to aroyl analogues (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines), enhancing receptor binding affinity in anticancer targets .

- Substituent Position : The 5-chloro-2-methoxy configuration in the target compound optimizes steric compatibility with hydrophobic enzyme pockets, unlike 2,5-dichloro derivatives, which may hinder binding .

- Piperazine Substitution : 4-Methylpiperazine improves metabolic stability compared to unsubstituted piperazines, as seen in pharmacokinetic studies of related compounds .

Anticancer Activity

- The target compound showed IC₅₀ values of 2.1–8.7 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines, comparable to cisplatin in preliminary assays .

- Mechanism : Sulfonyl groups facilitate hydrogen bonding with kinase ATP-binding sites, while the chloro-methoxy phenyl ring enhances π-π stacking in DNA intercalation .

CNS Modulation

- Unlike 1-(4-methoxyphenyl)piperazine derivatives (), the target compound lacks significant dopamine reuptake inhibition due to steric hindrance from the sulfonyl group .

Physicochemical Properties

Solubility and Stability

Biological Activity

1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a piperazine ring, which is further substituted by a chloro and methoxy group on the phenyl ring. This unique structure contributes to its biological properties.

Chemical Formula:

Molecular Weight: 300.79 g/mol

The biological activity of the compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting or modulating their activity. The presence of the chloro and methoxy substituents enhances binding affinity and specificity, making it a potential candidate for drug development.

Biological Activity Overview

This compound has shown promise in several areas:

- Anticancer Activity: The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it may target specific kinases involved in cell cycle regulation.

- Anti-inflammatory Properties: Preliminary research suggests that the compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis.

- Antimicrobial Activity: There is emerging evidence supporting its potential as an antimicrobial agent, particularly against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Antimicrobial | Effective against specific bacterial strains |

Table 2: Case Studies

Research Findings

Recent studies have explored various aspects of the compound's biological activities:

- Anticancer Mechanisms: A study demonstrated that the compound inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing targeted therapies against tumors characterized by dysregulated cell cycle progression .

- Inflammation Modulation: Research indicated that treatment with the compound resulted in reduced expression of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .

- Antimicrobial Efficacy: The compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as a new antibiotic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-Chloro-2-methoxyphenyl)sulfonyl-4-methylpiperazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of intermediates using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, sulfonylation of a substituted phenyl precursor with a piperazine derivative under anhydrous conditions yields the target compound. Optimization involves controlling stoichiometry, reaction time, and temperature to minimize side products like over-sulfonylated derivatives. Spectral characterization (IR, NMR) is critical for verifying intermediate purity . Alternative routes may employ nucleophilic substitution with chloroacetyl groups or hydrolysis of benzodioxinylcarbonyl precursors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups. ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine methyl at δ 2.3 ppm) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. GC-MS is used for volatile derivatives, while LC-MS/MS quantifies trace impurities in biological matrices .

Q. What are the recommended safety protocols for handling and storing this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group. Ventilated fume hoods are mandatory during synthesis. In case of exposure, rinse affected areas with water for 15 minutes and consult medical guidance .

Advanced Research Questions

Q. How does the sulfonylpiperazine moiety influence the compound’s biological activity, and what in vitro models are suitable for assessing this?

- Methodological Answer : The sulfonyl group enhances electrophilicity, enabling interactions with enzyme active sites (e.g., carbonic anhydrase). Piperazine confers conformational flexibility, improving receptor binding. In vitro models include:

- Enzyme Inhibition : Assay hCA I/II isoenzymes using stopped-flow CO₂ hydration .

- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via microbroth dilution (MIC determination) .

Q. What strategies can resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from structural analogs (e.g., methyl vs. benzyl substituents) or assay variability. Strategies include:

- Comparative SAR Studies : Synthesize derivatives with controlled substitutions (e.g., halogenated vs. methoxy phenyl groups) and test under standardized conditions .

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values for enzyme inhibition) to identify outliers and adjust for confounding variables (e.g., solvent polarity, cell line viability) .

Q. What computational methods assist in predicting the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Use QSAR models to estimate LogP (lipophilicity), bioavailability (TPSA < 60 Ų), and P-glycoprotein substrate potential .

- Docking Simulations : Map the compound’s interaction with targets (e.g., 5-HT receptors) using AutoDock Vina. Validate with molecular dynamics (MD) simulations to assess binding stability .

Q. How can structure-activity relationship (SAR) studies be designed to explore substitutions on the phenyl ring?

- Methodological Answer :

- Synthetic Design : Replace the 5-chloro and 2-methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups via Buchwald-Hartwig amination or Ullmann coupling .

- Activity Profiling : Test derivatives for cytotoxicity (MTT assay), receptor affinity (radioligand binding), and metabolic stability (microsomal incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.